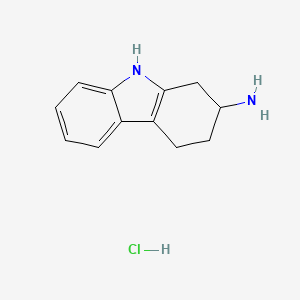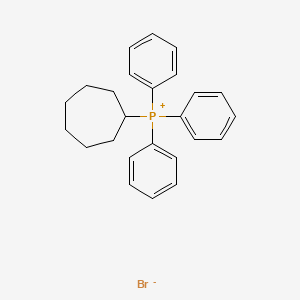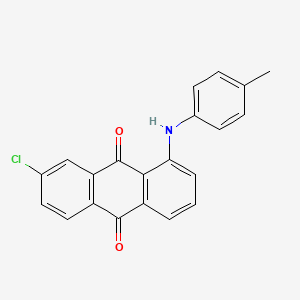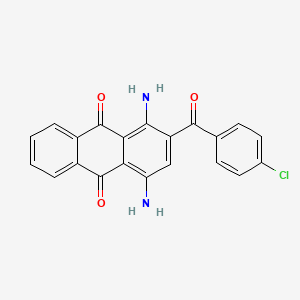
1,4-Diamino-2-(4-chlorobenzoyl)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diamino-2-(4-chlorobenzoyl)anthracene-9,10-dione: is a synthetic organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of amino groups at positions 1 and 4, a chlorobenzoyl group at position 2, and a quinone structure at positions 9 and 10.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Diamino-2-(4-chlorobenzoyl)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Anthracene is nitrated to form 1,4-dinitroanthracene.
Reduction: The nitro groups are reduced to amino groups, yielding 1,4-diaminoanthracene.
Acylation: The amino groups are then acylated with 4-chlorobenzoyl chloride to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Diamino-2-(4-chlorobenzoyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The quinone structure can be further oxidized to form different derivatives.
Reduction: The quinone can be reduced to hydroquinone derivatives.
Substitution: The amino and chlorobenzoyl groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted anthraquinone derivatives.
Aplicaciones Científicas De Investigación
1,4-Diamino-2-(4-chlorobenzoyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting cancer cells.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 1,4-Diamino-2-(4-chlorobenzoyl)anthracene-9,10-dione involves its interaction with cellular proteins and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits key enzymes involved in cell proliferation, making it a potential anticancer agent. The molecular targets include topoisomerases and kinases, which are crucial for DNA replication and cell division.
Comparación Con Compuestos Similares
1,4-Diaminoanthraquinone: Lacks the chlorobenzoyl group, making it less effective in certain applications.
2-Chloroanthraquinone: Lacks the amino groups, resulting in different chemical properties and reactivity.
Mitoxantrone: A well-known anticancer drug with a similar anthraquinone structure but different substituents.
Uniqueness: 1,4-Diamino-2-(4-chlorobenzoyl)anthracene-9,10-dione is unique due to the presence of both amino and chlorobenzoyl groups, which enhance its reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various scientific and industrial applications.
Propiedades
Número CAS |
89868-48-4 |
|---|---|
Fórmula molecular |
C21H13ClN2O3 |
Peso molecular |
376.8 g/mol |
Nombre IUPAC |
1,4-diamino-2-(4-chlorobenzoyl)anthracene-9,10-dione |
InChI |
InChI=1S/C21H13ClN2O3/c22-11-7-5-10(6-8-11)19(25)14-9-15(23)16-17(18(14)24)21(27)13-4-2-1-3-12(13)20(16)26/h1-9H,23-24H2 |
Clave InChI |
MRCLOZRVAKCPQU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)C(=O)C4=CC=C(C=C4)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



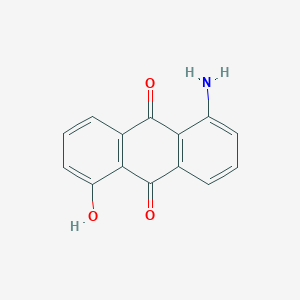

![1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 1-[tris(1-methylethyl)silyl]-](/img/structure/B13143182.png)

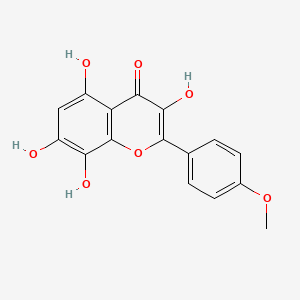

![7-Chloro-2,2-dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B13143206.png)
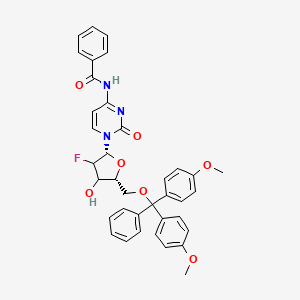
![1-[(3-Ethenylphenyl)methoxy]anthracene-9,10-dione](/img/structure/B13143235.png)

